![molecular formula C17H18N6O2S B2915668 2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide CAS No. 893727-39-4](/img/structure/B2915668.png)

2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

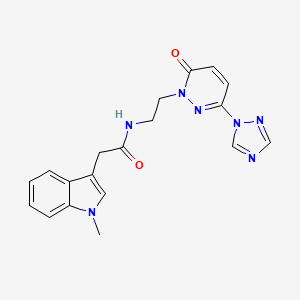

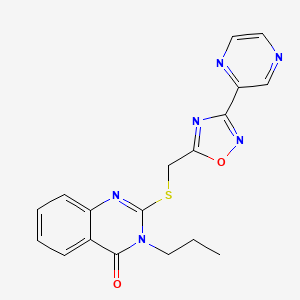

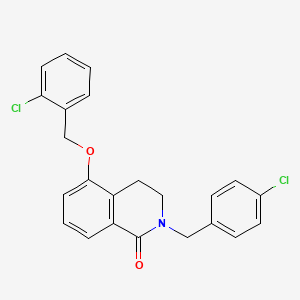

The compound “2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide” is a complex organic molecule. It contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. The triazole ring is substituted with a pyridin-3-yl group, a 4-ethoxyphenyl group, and a sulfanylacetohydrazide group .

Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple rings and functional groups. The 1,2,4-triazole ring is a five-membered ring containing three nitrogen atoms, which can participate in various chemical reactions . The pyridin-3-yl and 4-ethoxyphenyl groups are aromatic rings, which contribute to the stability of the molecule .Chemical Reactions Analysis

The chemical reactivity of this compound can be inferred from its functional groups. The triazole ring is known to participate in various chemical reactions, including nucleophilic substitutions and ring-opening reactions . The pyridin-3-yl and 4-ethoxyphenyl groups, being aromatic, can undergo electrophilic substitution reactions .Scientific Research Applications

Synthesis and Characterization

- A study described the synthesis of novel triazole derivatives, including compounds structurally similar to 2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide, via a multistep reaction sequence. This work was focused on the structural characterization of these compounds using elemental analysis, IR, and NMR spectral data (Sain et al., 2009).

Molecular Docking and In Vitro Screening

- Another research focused on the synthesis of various pyridine and fused pyridine derivatives, including triazolopyridine derivatives. These compounds were subjected to in silico molecular docking screenings towards GlcN-6-P synthase as the target protein, revealing moderate to good binding energies. Additionally, antimicrobial and antioxidant activities of these compounds were evaluated (Flefel et al., 2018).

Structural Assessment and Supramolecular Assembly Analysis

- A study on the design and synthesis of methyl 2-{[4-phenyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate, a compound closely related to the chemical of interest, was conducted. This research included the structural assessment and analysis of hydrogen-bonded supramolecular assembly in the synthesized compounds (Castiñeiras et al., 2019).

Acid-Base Properties

- Research on the acid-base properties of similar triazole compounds was conducted. This study focused on the determination of ionization constants and how they relate to the structural characteristics of these compounds (Kaplaushenko, 2014).

Mechanism of Action

Target of Action

The primary target of this compound is the alpha-synuclein (α-syn) protein . This protein is found in presynaptic terminals and is involved in the regulation of dopamine release and transport .

Mode of Action

The compound interacts with α-syn, an intrinsically disordered protein that forms amyloid aggregates in pathological conditions, leading to neurotoxicity and neurodegeneration . The compound has been shown to inhibit the aggregation of α-syn, thereby reducing its neurotoxic effects .

Biochemical Pathways

The compound affects the biochemical pathway involving α-syn. In Parkinson’s disease, misfolded α-syn aggregates into amyloid fibrils, leading to neuronal pathological inclusions . By inhibiting the aggregation of α-syn, the compound can potentially disrupt this pathway and mitigate the associated neurotoxicity .

Pharmacokinetics

The compound’s ability to prevent neurodegeneration induced by the neurotoxin mptp suggests that it may have good bioavailability .

Result of Action

The compound’s action results in the prevention of α-syn aggregation, which in turn reduces neurotoxicity and neurodegeneration . This could potentially alleviate symptoms in diseases characterized by α-syn aggregation, such as Parkinson’s disease .

properties

IUPAC Name |

2-[[4-(4-ethoxyphenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]acetohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N6O2S/c1-2-25-14-7-5-13(6-8-14)23-16(12-4-3-9-19-10-12)21-22-17(23)26-11-15(24)20-18/h3-10H,2,11,18H2,1H3,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAZUWDZODFDLNE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((3-methylbenzyl)thio)-3-(p-tolyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2915588.png)

![N-benzyl-N'-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]oxamide](/img/structure/B2915592.png)

![[2-(2-methylpropylcarbamoylamino)-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2915600.png)

![N-[2-(1-Methylindol-3-yl)ethyl]oxirane-2-carboxamide](/img/structure/B2915608.png)